
Caffeine, 8-((2-aminoethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine, 8-((2-aminoethyl)thio)-: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound features a unique modification where an aminoethylthio group is attached to the eighth position of the caffeine molecule. This structural alteration can potentially impart different chemical and biological properties compared to its parent compound, caffeine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Caffeine, 8-((2-aminoethyl)thio)- typically involves the introduction of the aminoethylthio group to the caffeine molecule. One common method is the reaction of caffeine with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for Caffeine, 8-((2-aminoethyl)thio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Caffeine, 8-((2-aminoethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thio group, potentially converting it to a thiol.
Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Biology: In biological research, this compound can be used to study the effects of modified caffeine derivatives on cellular processes, including their interaction with adenosine receptors and other molecular targets.
Medicine: Potential medicinal applications include the development of new drugs with stimulant properties or other therapeutic effects, leveraging the unique structure of the compound to achieve specific biological activities.
Industry: In the industrial sector, Caffeine, 8-((2-aminoethyl)thio)- could be used in the formulation of new products, such as energy supplements or functional foods, where modified caffeine derivatives are desired.
作用机制
The mechanism of action of Caffeine, 8-((2-aminoethyl)thio)- is likely similar to that of caffeine, involving the antagonism of adenosine receptors in the central nervous system. This leads to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. The unique aminoethylthio group may also interact with other molecular targets, potentially enhancing or modifying the compound’s effects.
相似化合物的比较
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness: Caffeine, 8-((2-aminoethyl)thio)- is unique due to the presence of the aminoethylthio group, which can impart different chemical reactivity and biological activity. This modification allows for the exploration of new therapeutic applications and the development of novel compounds with potentially enhanced or distinct effects.
By understanding the synthesis, reactions, applications, and mechanisms of action of Caffeine, 8-((2-aminoethyl)thio)-, researchers can further explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
6493-24-9 |
|---|---|
分子式 |
C10H15N5O2S |
分子量 |
269.33 g/mol |
IUPAC 名称 |
8-(2-aminoethylsulfanyl)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2S/c1-13-6-7(12-9(13)18-5-4-11)14(2)10(17)15(3)8(6)16/h4-5,11H2,1-3H3 |
InChI 键 |
FUOYEJAXPJNZTJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1SCCN)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


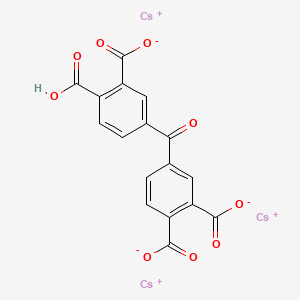
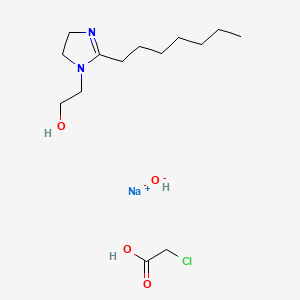
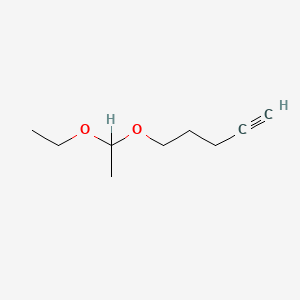
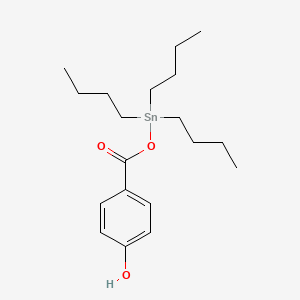
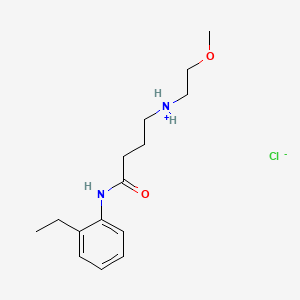

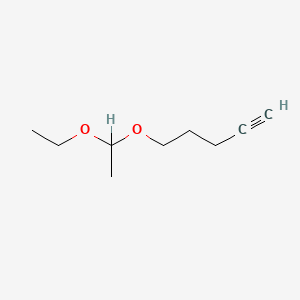

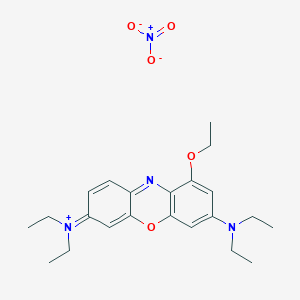
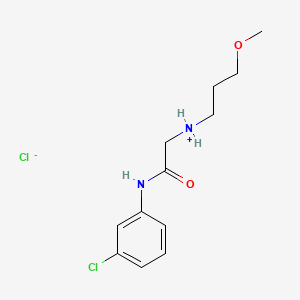
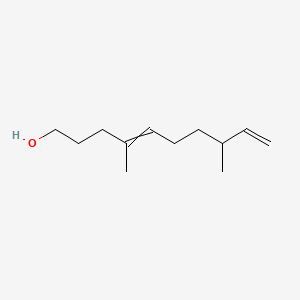
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)

![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
